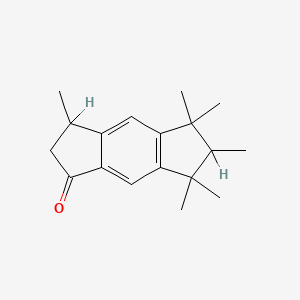

3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one

Description

3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one (CAS: 88301-91-1) is a polycyclic ketone with a complex fused-ring structure. Its molecular formula is C₁₈H₂₄O, and it has a molecular weight of 256.38 g/mol . The compound is synthesized as a powder with ≥95% purity (HPLC) and is typically used in organic synthesis and materials science research . The s-indacenone core is substituted with six methyl groups, contributing to its steric hindrance and influencing its reactivity and solubility in organic solvents.

Properties

CAS No. |

88301-91-1 |

|---|---|

Molecular Formula |

C18H24O |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

3,5,5,6,7,7-hexamethyl-3,6-dihydro-2H-s-indacen-1-one |

InChI |

InChI=1S/C18H24O/c1-10-7-16(19)13-9-15-14(8-12(10)13)17(3,4)11(2)18(15,5)6/h8-11H,7H2,1-6H3 |

InChI Key |

WWKFORUUJNAPKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one with structurally or functionally related compounds from the evidence:

Key Structural and Functional Differences:

Core Structure: The s-indacenone derivative features a bicyclic indene fused to a ketone-bearing ring, distinct from the indeno-chromenone (chromene + indene fusion) in CAS 475-25-2 or the isoxazole-pyridine system in Gaboxadol . Schizandrin A’s dibenzocyclooctene core is larger and more rigid, with natural product origins .

Substituents: The hexamethyl substitution on the s-indacenone enhances lipophilicity compared to the hydroxylated chromenone (CAS 475-25-2) . Gaboxadol lacks alkyl substituents but contains nitrogen and oxygen heteroatoms, increasing polarity .

Molecular Weight and Applications: The s-indacenone (256.38 g/mol) is heavier than Gaboxadol (140.14 g/mol) but lighter than the chromenone (300.26 g/mol) . While Gaboxadol and Schizandrin A have documented pharmacological uses, the s-indacenone is primarily a synthetic intermediate .

Reactivity: The ketone group in the s-indacenone may undergo nucleophilic addition or reduction, whereas Schizandrin A’s hydroxyl groups enable hydrogen bonding or glycosylation .

Biological Activity

3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one (CAS Number: 88301-91-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H24O

- Molecular Weight : 256.39 g/mol

- CAS Number : 88301-91-1

The compound features a unique structure that may contribute to its biological activity. The presence of multiple methyl groups may enhance lipophilicity and influence interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several potential areas of interest:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties. This could be significant in treating conditions characterized by inflammation.

- Antimicrobial Properties : There is preliminary evidence that compounds in the same class may exhibit antimicrobial effects against various pathogens.

Antioxidant Activity

A study evaluating the antioxidant capacity of related indanone derivatives found that certain substitutions can enhance radical scavenging abilities. The presence of multiple methyl groups in this compound suggests it may similarly enhance antioxidant activity through electron donation mechanisms.

Anti-inflammatory Research

Research involving structural analogs has demonstrated the ability of indanones to inhibit pro-inflammatory cytokines in vitro. Such findings suggest that this compound could potentially modulate inflammatory pathways.

Antimicrobial Studies

In a comparative study of various indanones against bacterial strains such as Staphylococcus aureus and Escherichia coli, some derivatives showed significant antibacterial activity. While direct studies on this specific compound are lacking, its structural similarities warrant further investigation into its antimicrobial potential.

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 3-Hydroxyindole | 60-12-8 | Moderate | Yes | Yes |

| 2-Methylindole | 95-63-6 | High | Yes | Moderate |

| 3-Methoxyindole | 120-12-7 | Low | No | Yes |

| This compound | 88301-91-1 | Unknown | Potential | Potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.